molecular formula C8H10ClF3N2 B1431132 (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride CAS No. 74195-71-4

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride

Cat. No.: B1431132
CAS No.: 74195-71-4
M. Wt: 226.62 g/mol
InChI Key: WWUDXEYZLIETJZ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-(trifluoromethyl)benzyl) group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride plays a crucial role in biochemical reactions, particularly in the reduction and functionalization of graphene oxide. This compound acts as a phenylhydrazine-based reductant containing fluorine atoms, which participate in one-step reduction processes . It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with target biomolecules, leading to alterations in their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can alter the expression of genes involved in detoxification and metabolic processes, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. The compound’s trifluoromethyl group plays a critical role in these interactions, enhancing its binding affinity and specificity. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been shown to cause persistent alterations in cellular function, including changes in metabolic activity and gene expression . These temporal effects are critical for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, this compound can cause significant toxic effects, including oxidative stress, cellular damage, and alterations in organ function. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit enzymes involved in oxidative stress responses, leading to an accumulation of reactive oxygen species and subsequent cellular damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The presence of the trifluoromethyl group enhances the compound’s ability to cross cellular membranes, facilitating its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-(trifluoromethyl)benzaldehyde.

    Formation of Hydrazone: The 4-(trifluoromethyl)benzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Reduction: The hydrazone is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (4-(trifluoromethyl)benzyl)hydrazine.

    Hydrochloride Formation: Finally, the (4-(trifluoromethyl)benzyl)hydrazine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be further reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and dyes, where its unique chemical properties are advantageous.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride
  • (4-(Trifluoromethyl)benzyl)amine hydrochloride
  • (4-(Trifluoromethyl)benzyl)hydrazone

Uniqueness

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUDXEYZLIETJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995664
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74195-71-4
Record name {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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